Pagpc

Vue d'ensemble

Description

Phosphatidylglycerol is a major component of bacterial membranes and is involved in various cellular processes, including cell division, respiration, and osmoregulation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pagpc can be synthesized through a series of biochemical reactions involving the precursor molecules glycerol-3-phosphate and cytidine diphosphate-diacylglycerol. The enzyme catalyzes the transfer of a glycerophosphate group to cytidine diphosphate-diacylglycerol, forming phosphatidylglycerol phosphate, which is subsequently dephosphorylated to produce phosphatidylglycerol.

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of bacterial strains that naturally produce the enzyme. These bacteria are grown in large bioreactors under controlled conditions to maximize enzyme yield. The enzyme is then extracted and purified using techniques such as chromatography and ultrafiltration.

Analyse Des Réactions Chimiques

Types of Reactions

Pagpc primarily undergoes enzymatic reactions, specifically catalyzing the formation of phosphatidylglycerol phosphate from glycerol-3-phosphate and cytidine diphosphate-diacylglycerol.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include glycerol-3-phosphate, cytidine diphosphate-diacylglycerol, and various buffer solutions to maintain the optimal pH and ionic strength for enzyme activity.

Major Products Formed

The major product formed from the reactions catalyzed by this compound is phosphatidylglycerol, which is an essential component of bacterial membranes.

Applications De Recherche Scientifique

Pagpc has several scientific research applications, including:

Chemistry: Studying the enzyme’s role in lipid biosynthesis and membrane formation.

Biology: Investigating the enzyme’s function in bacterial cell division and osmoregulation.

Medicine: Exploring potential therapeutic targets for antibacterial drugs by inhibiting this compound activity.

Industry: Utilizing the enzyme in the production of phosphatidylglycerol for various industrial applications, such as in the formulation of liposomes for drug delivery.

Mécanisme D'action

Pagpc exerts its effects by catalyzing the transfer of a glycerophosphate group to cytidine diphosphate-diacylglycerol, forming phosphatidylglycerol phosphate. This reaction is essential for the biosynthesis of phosphatidylglycerol, a key component of bacterial membranes. The enzyme’s activity is regulated by various factors, including the availability of substrate molecules and the presence of specific cofactors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phosphatidylglycerol: A direct product of the reaction catalyzed by Pagpc, involved in similar cellular processes.

Phosphatidylinositol: Another phospholipid involved in membrane biosynthesis and signaling pathways.

Phosphatidylethanolamine: A phospholipid that plays a role in membrane structure and function.

Uniqueness of this compound

This compound is unique in its specific role in the biosynthesis of phosphatidylglycerol, a critical component of bacterial membranes. Unlike other phospholipids, phosphatidylglycerol is specifically involved in bacterial cell division and osmoregulation, making this compound an essential enzyme for bacterial survival.

Activité Biologique

PAGPC (Platelet-Activating Factor (PAF) Acetylhydrolase Inhibitor) is a compound that has garnered attention for its biological activities, particularly in the context of immune system modulation and cellular signaling. This article reviews the current understanding of this compound's biological activity, supported by empirical data and case studies.

Overview of this compound

This compound is known to interact with various cellular pathways, influencing processes such as apoptosis, immune response, and inflammation. Its mechanism of action primarily involves modulation of B-cell functions, which are crucial for adaptive immunity.

1. B-cell Modulation

This compound has been shown to exhibit both agonist and antagonist effects on B-cell events. Specifically, it influences:

- Programmed Cell Death : this compound can induce apoptosis in certain B-cell populations, which is critical for maintaining immune homeostasis.

- Immune Globulin Secretion : The compound affects the secretion levels of immunoglobulins, thus playing a role in humoral immunity .

2. Inflammation and Immune Response

Research indicates that this compound can modulate inflammatory responses by altering cytokine production and cell signaling pathways. This modulation can be beneficial in conditions characterized by excessive inflammation .

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

- Study on B-cell Function : A study published in the Journal of Allergy and Clinical Immunology examined the dose-dependent effects of this compound on B-cells. It was found that at lower concentrations, this compound enhanced IgM secretion while higher concentrations led to increased apoptosis among activated B-cells .

- Inflammatory Response in Animal Models : In vivo studies have demonstrated that administration of this compound in mouse models resulted in reduced inflammatory markers following antigen exposure, suggesting its potential therapeutic role in autoimmune diseases .

Data Table: Summary of Biological Effects

| Biological Activity | Effect Type | Observations |

|---|---|---|

| B-cell Apoptosis | Agonist | Increased apoptosis at high concentrations |

| IgM Secretion | Agonist | Enhanced secretion at low concentrations |

| Cytokine Production | Modulator | Altered levels depending on dose |

| Inflammatory Response | Antagonist | Reduced markers in animal models |

Propriétés

IUPAC Name |

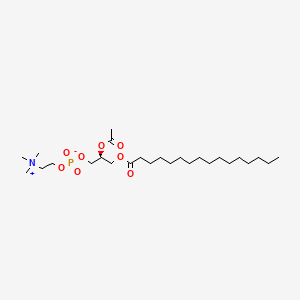

[(2S)-2-acetyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAXRSJGGFVTFM-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232955 | |

| Record name | 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84062-61-3 | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84062-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084062613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pagpc interact with cells and what are the downstream effects?

A1: this compound interacts with the platelet-activating factor receptor (PAFR) on B lymphocytes []. This interaction mimics the action of platelet-activating factor (PAF), albeit with lower potency. Upon binding to PAFR, this compound triggers a series of intracellular events. This includes an increase in intracellular calcium ion (Ca2+) concentration and the activation of MAP-2 kinase, a key enzyme involved in signal transduction pathways []. These events are crucial for B cell activation and function.

Q2: What is the evidence suggesting that this compound might have an autocrine function in B cells?

A2: The study found that two B-lymphoblastoid cell lines, LA350 and HSCE-, synthesized significant amounts of this compound []. This, coupled with the observation that this compound can activate key signaling pathways in these cells through PAFR, suggests a potential autocrine role for this compound in regulating B cell activity. Further research is needed to confirm this hypothesis and elucidate the full extent of this compound's role in B cell function and immune response.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.